2,5-dipyridin-3-ylpyridine
Description
2,5-Dipyridin-3-ylpyridine is a tricyclic aromatic compound featuring a central pyridine ring substituted with pyridine groups at the 2- and 5-positions. The compound’s rigid, planar geometry and nitrogen-rich structure make it a candidate for metal-ligand interactions and supramolecular assembly .
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-12(9-16-7-1)13-5-6-15(18-11-13)14-4-2-8-17-10-14/h1-11H |
InChI Key |
IMXCJUGAEIDZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dipyridin-3-ylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a pyridine boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Another method involves the direct C-H activation of pyridine rings using transition metal catalysts. This approach allows for the selective functionalization of the pyridine ring at specific positions, leading to the formation of 2,5-dipyridin-3-ylpyridine under mild conditions .
Industrial Production Methods
Industrial production of 2,5-dipyridin-3-ylpyridine may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dipyridin-3-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dipyridin-3-ylpyridine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, leading to unique catalytic or photophysical properties .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or coordination to metal ions. These interactions can modulate the activity of the target molecule, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2,5-dipyridin-3-ylpyridine and related compounds:
Key Findings from Comparative Analysis
Coordination Chemistry: 2,2':6',2''-Terpyridine (linear terpyridine) is widely used to form stable complexes with transition metals (e.g., Fe²⁺, Ru²⁺) due to its three nitrogen donor atoms . Halogenated derivatives (e.g., 2,5-dichloro-3-iodopyridine) lack the nitrogen density required for strong metal coordination but are valuable in cross-coupling reactions due to their halogen substituents .
Electronic and Steric Effects: Fluorine substituents in (2,5-difluoropyridin-3-yl)methanol enhance electronegativity and metabolic stability, making it useful in drug development . The ethynyl group in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine introduces steric bulk and reactivity for alkyne-based synthetic pathways .
However, 2,5-dipyridin-3-ylpyridine’s lack of hydroxyl groups likely limits its direct bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
